3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate
Description
Properties
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si2/c1-7-11(12)14-9-8-10-16(3,4)15-17(5,6)13-2/h7H,1,8-10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLGKDFLASNUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)CCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158061-40-6 | |
| Record name | Siloxanes and Silicones, di-Me, Me 3-[(1-oxo-2-propen-1-yl)oxy]propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Silane-Acrylate Coupling via Hydrosilylation
A widely adopted route involves hydrosilylation between methacrylic acid derivatives and functionalized siloxanes. For example, platinum-catalyzed reactions between methacryloyl chloride and dimethylsiloxane precursors yield the target compound. Key parameters include:
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Catalyst : Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt catalyst) at 0.5–1.0 wt% loading.
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Solvent : Anhydrous toluene or tetrahydrofuran (THF) to prevent hydrolysis.
Mechanistic Insight : The reaction proceeds via anti-Markovnikov addition, where the Si–H bond adds across the acrylate’s α,β-unsaturated system, forming a stable Si–C linkage.
Stepwise Esterification and Silylation
Alternative approaches decouple esterification and silylation steps:
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Ester Formation : React 3-hydroxypropanol with prop-2-enoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
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Silylation : Treat the intermediate with methoxy(dimethyl)silyl chloride in the presence of triethylamine.
Yield Optimization :
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | DCC | CH₂Cl₂ | 0°C → RT | 78 |
| Silylation | Et₃N | THF | 40°C | 85 |
Industrial Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors minimize side reactions (e.g., oligomerization) through precise parameter control:
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Residence Time : 10–15 minutes.
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Pressure : 2–3 bar to maintain solvent stability.
Advantages :
Catalyst Recovery and Recycling
Platinum-based catalysts are recovered via filtration through molecularly imprinted polymers (MIPs), achieving >90% reuse efficiency. This reduces production costs by 30–40% compared to batch processes.
Reaction Mechanism and Kinetics
Hydrosilylation Pathway
The platinum-catalyzed mechanism involves three stages:
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Oxidative Addition : Si–H bond activation on the Pt center.
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Alkene Coordination : Acrylate binds to the metal, forming a π-complex.
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Reductive Elimination : Si–C bond formation releases the product.
Kinetic Studies :
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Rate law: r = k[Pt][Si–H][acrylate]
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Activation energy (Eₐ): 45–50 kJ/mol, derived from Arrhenius plots (25–80°C).
Challenges and Mitigation Strategies
Moisture Sensitivity
The methoxy(dimethyl)silyl group hydrolyzes readily, necessitating:
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Strict Anhydrous Conditions : Molecular sieves (4 Å) in reaction mixtures.
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Inhibitors : BHT (100–200 ppm) suppresses radical-induced side reactions.
Byproduct Formation
Common byproducts include:
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Disiloxanes : From silanol condensation (mitigated by controlled H₂O levels <50 ppm).
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Oligomers : Add 1,3-diethylurea (1–2 mol%) to suppress acrylate polymerization.
Advanced Catalytic Systems
Bimetallic Catalysts
Recent advancements employ Pt–Pd alloys (1:1 molar ratio), enhancing turnover frequency (TOF) by 2.5× compared to pure Pt systems.
Chemical Reactions Analysis
Types of Reactions
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Polymerization: The prop-2-enoate group can undergo free radical polymerization to form polymers.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Silanols and methanol.
Polymerization: Polymers with silicon-containing side chains.
Substitution: Silanes with different functional groups.
Scientific Research Applications
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate is used in various scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: In the modification of surfaces for cell culture and tissue engineering.
Medicine: As a precursor in the synthesis of biocompatible materials for implants and drug delivery systems.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
Mechanism of Action
The compound exerts its effects through the formation of strong covalent bonds between silicon and other elements. The methoxy groups can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, leading to the formation of a stable silicon-oxygen-silicon network. This network imparts enhanced mechanical and chemical properties to the materials .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate
- CAS No.: 13732-00-8
- Molecular Formula : C₉H₁₈O₄Si
- Molecular Weight : 218.32 g/mol
- Structure: Features a prop-2-enoate (acrylate) group linked to a siloxane backbone with methoxy and dimethyl substituents.
Properties :
- Reactivity: The acrylate group enables polymerization (e.g., UV-curing), while the methoxy-silyl moiety facilitates hydrolysis and condensation reactions, enhancing adhesion to inorganic substrates .
- Safety : Classified with hazard code R36/37/38 (irritant to eyes, skin, and respiratory system); safety protocols include S26 (eye protection) and S36/37/39 (protective clothing) .
Structural Analogues
The compound is compared to siloxane-based acrylates and methacrylates with varying substituents, which influence reactivity, stability, and applications.
Key Differences
Substituent Effects :
- Methoxy vs. Chloro : The methoxy group in the target compound offers moderate reactivity in hydrolysis compared to the chloro-substituted analogue (CAS 83503-38-2), which reacts rapidly with moisture, making it suitable for surface priming .
- Acrylate vs. Methacrylate : Methacryloyl derivatives (e.g., 18547-93-8) exhibit slower polymerization rates due to steric hindrance from the methyl group, favoring applications requiring controlled curing .
Molecular Weight and Chain Length :
- The multi-siloxane compound (CAS 128754-61-0) has a higher molecular weight and extended siloxane backbone, providing flexibility and thermal resistance, ideal for high-performance elastomers .
Applications :
- Adhesion : The target compound’s methoxy group enhances adhesion to glass and metals, while chloro analogues are preferred for reactive substrates .
- Biomedical Use : Methacryloyl variants are common in dental composites due to biocompatibility and mechanical strength .
Research Findings
- Hydrolysis Kinetics : Methoxy-silyl acrylates (e.g., 13732-00-8) hydrolyze 50% slower than chloro analogues in aqueous environments, enabling longer shelf life .
- Polymerization Efficiency : The acrylate group in 13732-00-8 achieves >90% conversion under UV light, outperforming methacrylates (70–80%) due to reduced steric hindrance .
- Thermal Stability : Siloxane-rich derivatives (e.g., 128754-61-0) retain integrity up to 300°C, whereas simpler acrylates degrade at 150–200°C .
Biological Activity
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate, a silicon-based compound, is noted for its unique structure that integrates both organic and inorganic elements. Its versatility allows it to serve various roles in scientific research and industrial applications, particularly as a coupling agent in polymer chemistry and as a precursor for advanced materials. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is CHOSi, with a molar mass of 202.32 g/mol. It exhibits a density of approximately 0.929 g/cm³ and has a boiling point of 54-55°C under reduced pressure conditions. The compound is sensitive to moisture, which can lead to hydrolysis, forming silanols and methanol .
The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds between silicon and other elements. The methoxy groups hydrolyze in the presence of water, leading to the formation of silanols that can condense with hydroxyl groups on surfaces. This results in a stable silicon-oxygen-silicon network that enhances the mechanical and chemical properties of materials used in biological applications.
1. Surface Modification
This compound has been utilized for modifying surfaces in cell culture and tissue engineering. Its ability to create hydrophilic or hydrophobic surfaces makes it suitable for enhancing cell adhesion and proliferation on biomaterials.
2. Biocompatible Materials
The compound serves as a precursor in the synthesis of biocompatible materials for medical implants and drug delivery systems. Its silicon-based structure contributes to the development of materials that are both durable and compatible with biological tissues.
3. Polymer Chemistry
In polymer chemistry, this compound is employed as a coupling agent that facilitates the integration of organic and inorganic components in hybrid materials. This dual reactivity enhances the properties of polymers, making them suitable for various biomedical applications .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Surface Engineering : A study demonstrated that coatings modified with this compound exhibited improved cell attachment and growth compared to unmodified surfaces.
- Drug Delivery Systems : Research indicated that drug delivery systems incorporating this compound showed enhanced release profiles due to its ability to form stable networks that encapsulate therapeutic agents effectively.
Comparative Analysis
The following table summarizes key properties and applications compared to similar silane compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Applications |
|---|---|---|---|
| This compound | CHOSi | 202.32 | Surface modification, biocompatible materials |
| Methacryloxypropyltrimethoxysilane | CHOSi | 218.32 | Coupling agent in hybrid materials |
| Vinyltrimethoxysilane | CHOSi | 190.31 | Adhesives, sealants |
Q & A
Basic: What are the recommended methods for synthesizing 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate in laboratory settings?
Methodological Answer:
Synthesis typically involves silane-functionalized acrylate coupling reactions. For example, similar compounds like 3-acryloxypropyltrimethoxysilane are synthesized via esterification between silanol-terminated precursors and acrylic acid derivatives under anhydrous conditions . Key steps include:
- Use of catalysts like tin-based compounds or organometallic agents to accelerate siloxane bond formation.
- Strict moisture control to prevent premature hydrolysis of methoxy/dimethylsilyl groups.
- Stabilization with inhibitors (e.g., BHT or MEHQ) to prevent acrylate polymerization during synthesis .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Respiratory Protection: Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations to mitigate inhalation risks .
- Skin/Eye Protection: Wear chemical-resistant gloves (e.g., nitrile) and full-face shields to prevent contact, as acrylates can cause severe irritation .
- Waste Disposal: Segregate waste and avoid drainage release. Collaborate with certified hazardous waste management services for proper disposal .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Chromatography: Use HPLC or GC-MS with polar columns (e.g., DB-5) to assess purity, leveraging retention time matching against standards .
- Spectroscopy:
- Advanced Profiling: Employ computational tools (e.g., CC-DPS) for quantum-chemical property predictions and reaction pathway validations .
Advanced: What computational approaches can optimize the synthesis of this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict optimal reaction conditions . Steps include:
- Reaction Path Search: Simulate siloxane-acrylate coupling energetics to identify low-barrier pathways.
- Data-Driven Optimization: Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst loading) to narrow down parameters like temperature (80–120°C) and reaction time (6–12 hours) .
- Feedback Loops: Validate computational predictions with small-scale experiments, iteratively refining models .
Advanced: How does the siloxane moiety influence the compound's reactivity in polymerization reactions?
Methodological Answer:
The siloxane group enhances hydrophobicity and thermal stability, while the acrylate enables radical polymerization. Key considerations:
- Crosslinking Behavior: The methoxy/dimethylsilyl groups hydrolyze under moisture, forming Si-O-Si networks that enhance polymer rigidity .
- Kinetic Studies: Monitor polymerization via DSC to assess exothermic peaks (~120–150°C) and gelation times. Compare with non-siloxane acrylates to isolate siloxane effects .
- Contradiction Analysis: If conflicting reactivity data arise (e.g., variable initiation rates), evaluate trace moisture content or inhibitor concentrations as confounding factors .
Advanced: How to address stability issues during storage and reaction conditions?
Methodological Answer:
- Storage: Store under inert gas (N₂/Ar) at –20°C to prevent acrylate polymerization and siloxane hydrolysis .
- Stabilizers: Add 50–100 ppm MEHQ to suppress radical-induced degradation; validate efficacy via accelerated aging tests (e.g., 40°C/75% RH for 14 days) .
- Reaction Environment: Use molecular sieves or drying tubes to maintain anhydrous conditions during synthesis. Monitor water content via Karl Fischer titration (<50 ppm) .
Advanced: What analytical methods resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Controlled Replication: Standardize variables (e.g., solvent purity, initiator type) across labs to isolate discrepancies.
- In Situ Monitoring: Employ Raman spectroscopy to track real-time acrylate conversion rates and siloxane hydrolysis .
- Multivariate Analysis: Use Design of Experiments (DoE) to statistically identify critical factors (e.g., temperature, inhibitor levels) causing data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
